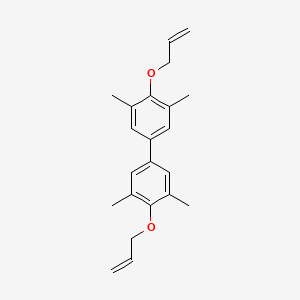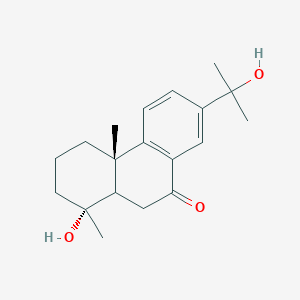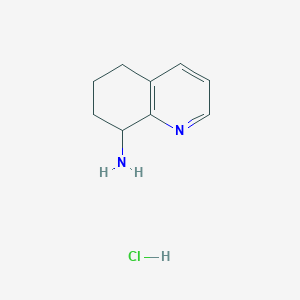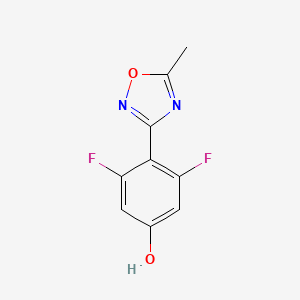
PEAQX (tetrasodium hydrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of PEAQX (tetrasodium hydrate) involves the reaction of (1S)-1-(4-bromophenyl)ethylamine with 1,2,3,4-tetrahydro-2,3-dioxo-5-quinoxalinylmethyl phosphonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then converted to its tetrasodium hydrate form through a series of purification and crystallization steps .
Analyse Chemischer Reaktionen
PEAQX (tetrasodium hydrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
PEAQX (tetrasodium hydrate) has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving NMDA receptor antagonists.
Biology: The compound is utilized in research on neuronal signaling and apoptosis.
Medicine: PEAQX (tetrasodium hydrate) is studied for its potential therapeutic effects in neurodegenerative diseases, such as Alzheimer’s and Parkinson’s diseases.
Industry: It is used in the development of new pharmaceuticals targeting NMDA receptors .
Wirkmechanismus
PEAQX (tetrasodium hydrate) exerts its effects by selectively binding to and inhibiting NMDA receptors, particularly the NR2A subtype. This inhibition prevents the influx of calcium ions, which is crucial for synaptic plasticity and neuronal communication. The compound also induces striatal apoptosis and activates caspase-3, a key enzyme involved in the apoptotic pathway .
Vergleich Mit ähnlichen Verbindungen
PEAQX (tetrasodium hydrate) is unique in its high selectivity for the NR2A subtype of NMDA receptors. Similar compounds include:
NVP-AAM007: A stereomer of PEAQX with higher potency in activating caspase-3.
Ifenprodil: A selective NR2B antagonist with different binding affinities and effects.
Ro 25-6981: Another NR2B antagonist used in similar research applications
PEAQX (tetrasodium hydrate) stands out due to its specific targeting of NR2A receptors, making it a valuable tool in neuroscience research.
Eigenschaften
Molekularformel |
C17H15BrN3Na4O6P |
|---|---|
Molekulargewicht |
560.2 g/mol |
IUPAC-Name |
tetrasodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate;hydrate |
InChI |
InChI=1S/C17H17BrN3O5P.4Na.H2O/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13;;;;;/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26);;;;;1H2/q;4*+1;/p-4/t9-,17?;;;;;/m0...../s1 |
InChI-Schlüssel |
SMGAGBKXHAHCGQ-VSYRWHDMSA-J |
Isomerische SMILES |
C[C@@H](C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)N=C(C(=N3)[O-])[O-])P(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)N=C(C(=N3)[O-])[O-])P(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Boc-4-[(4-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12436330.png)
![[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] 3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12436349.png)


![(4aR,6R,7R,8R,8aR)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12436361.png)
![1-Boc-4-[(3-bromo-benzylamino)-methyl]-piperidine](/img/structure/B12436368.png)

![N-[(5alpha,20S)-20-(Dimethylamino)-4-oxopregn-2-en-3-yl]benzamide; Pregnane, benzamide deriv.; (+)-Axillaridine A](/img/structure/B12436377.png)
![{[2-(Difluoromethoxy)phenyl]methyl}hydrazine](/img/structure/B12436378.png)
![4,7-Bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole](/img/structure/B12436384.png)


